

# Zamzetoclax: A Technical Overview of a Potent and Selective MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Zamzetoclax (also known as GS-9716) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that are crucial regulators of the intrinsic pathway of apoptosis.[3] Overexpression of MCL-1 is a common feature in various cancers and is associated with tumor progression and resistance to therapy, making it an attractive target for cancer treatment.[3][4] Zamzetoclax was under development by Gilead Sciences for the treatment of solid malignancies, both as a monotherapy and in combination with other anticancer agents, before its discontinuation.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for Zamzetoclax.

### **Chemical Structure and Properties**

**Zamzetoclax** is a complex macrocyclic molecule. Its chemical and physical properties are summarized in the tables below.

#### **Chemical Identification**



| Identifier        | Value                                                                                             |
|-------------------|---------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[(3'R,4S,6'R,7'S,8'E,11'S)-7-chloro-7'-                                                         |
|                   | methoxy-11'-methyl-13',15'-dioxospiro[2,3-                                                        |
|                   | dihydro-1H-naphthalene-4,22'-20-oxa-13 $\lambda^6$ -thia-                                         |
|                   | 1,14-                                                                                             |
|                   | diazatetracyclo[14.7.2.0 <sup>3</sup> , <sup>6</sup> .0 <sup>19</sup> , <sup>24</sup> ]pentacosa- |
|                   | 8,13,16(25),17,19(24)-pentaene]-13'-yl]-3-                                                        |
|                   | methoxy-1-methylpyrazole-4-carboxamide                                                            |
| Molecular Formula | C38H46CIN5O6S                                                                                     |
| CAS Number        | 2388470-64-0                                                                                      |
| Canonical SMILES  | C[C@H]1C/C=C/INVALID-LINK                                                                         |
|                   | CI)COC6=C3C=C(C=C6)C(=O)N=S(=O)                                                                   |
|                   | (C1)NC(=O)C7=CN(N=C7OC)C)OC                                                                       |
| InChI             | InChl=1S/C38H46CIN5O6S/c1-24-7-5-9-33(48-                                                         |
|                   | 3)29-13-10-27(29)19-44-22-38(16-6-8-25-17-                                                        |
|                   | 28(39)12-14-31(25)38)23-50-34-15-11-26(18-                                                        |
|                   | 32(34)44)35(45)41-51(47,21-24)42-36(46)30-                                                        |
|                   | 20-43(2)40-37(30)49-4/h5,9,11-12,14-15,17-                                                        |
|                   | 18,20,24,27,29,33H,6-8,10,13,16,19,21-23H2,1-                                                     |
|                   | 4H3,(H,41,42,45,46,47)/b9-                                                                        |
|                   | 5+/t24-,27-,29+,33-,38-,51?/m0/s1                                                                 |
| InChlKey          | GRGIAFGOQJYTKU-YSCNSAAASA-N                                                                       |

## **Physicochemical Properties (Computed)**



| Property                       | Value          |
|--------------------------------|----------------|
| Molecular Weight               | 736.3 g/mol    |
| XLogP3                         | 7.2            |
| Hydrogen Bond Donor Count      | 1              |
| Hydrogen Bond Acceptor Count   | 11             |
| Rotatable Bond Count           | 6              |
| Exact Mass                     | 735.2857331 Da |
| Monoisotopic Mass              | 735.2857331 Da |
| Topological Polar Surface Area | 133 Ų          |
| Heavy Atom Count               | 51             |
| Complexity                     | 1430           |

Note: The physicochemical properties listed above are computed and may differ from experimental values.

## **Mechanism of Action and Signaling Pathway**

**Zamzetoclax** functions as a BH3 mimetic, specifically targeting the anti-apoptotic protein MCL-1.[1] In healthy cells, a delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) proteins of the BCL-2 family governs the intrinsic pathway of apoptosis. In many cancer cells, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1. These proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

**Zamzetoclax** binds with high affinity to the BH3-binding groove of MCL-1, displacing proappoptotic proteins like BIM and BAK.[1] This liberation of pro-apoptotic factors allows them to oligomerize at the mitochondrial membrane, leading to MOMP, the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[1]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular docking analysis of MCL-1 inhibitors for breast cancer management PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [Zamzetoclax: A Technical Overview of a Potent and Selective MCL-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369900#zamzetoclax-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com